molecular formula C19H12N2 B181389 9-Methylacenaphtho[1,2-b]quinoxaline CAS No. 13362-59-9

9-Methylacenaphtho[1,2-b]quinoxaline

Cat. No. B181389
CAS RN: 13362-59-9
M. Wt: 268.3 g/mol
InChI Key: FEBHQCJWEFRRBQ-UHFFFAOYSA-N
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Description

9-Methylacenaphtho[1,2-b]quinoxaline is a chemical compound with the linear formula C19H12N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 9-Methylacenaphtho[1,2-b]quinoxaline or its analogues has been achieved via a Suzuki coupling reaction . This reaction has been used to introduce various aryl groups to the core moiety, extending the π-conjugation of these compounds .


Molecular Structure Analysis

The molecular structure of 9-Methylacenaphtho[1,2-b]quinoxaline is represented by the linear formula C19H12N2 . It has a molecular weight of 268.321 .


Chemical Reactions Analysis

9-Methylacenaphtho[1,2-b]quinoxaline and its analogues have been synthesized using a Suzuki coupling reaction . This reaction has been used to introduce various aryl groups to the core moiety, thereby extending the π-conjugation of these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 9-Methylacenaphtho[1,2-b]quinoxaline include a melting point of 210-211 °C . It has a predicted boiling point of 500.1±30.0 °C and a predicted density of 1.349±0.06 g/cm3 .

Scientific Research Applications

  • Corrosion Inhibition : Acenaphtho[1,2-b]quinoxaline has been tested as an effective corrosion inhibitor for mild steel in acidic medium, with its inhibition efficiency increasing with concentration. A study supports its use in protecting mild steel from corrosion in sulfuric acid solutions (Obot, Obi-Egbedi, & Odozi, 2010).

  • Hydrolytic Behavior Study : The hydrolytic breakdown of a related compound, 9-methylisoalloxazine, was explored under various conditions, showing different products formed depending on reaction conditions. This study helps in understanding the chemical stability and reactivity of such compounds (Wadke & Guttman, 1966).

  • Antimicrobial Activity : Quinoxaline derivatives, including those similar to 9-Methylacenaphtho[1,2-b]quinoxaline, exhibit antimicrobial activity against various bacterial and yeast strains. This indicates potential applications in developing new drugs for antimicrobial chemotherapy (Vieira et al., 2014).

  • Synthesis of Structurally Diverse Derivatives : Research has been conducted on synthesizing diverse derivatives of quinoxaline, suggesting its versatility in chemical synthesis and potential applications in various fields, including pharmaceuticals (Kaur, Singh, Kaur, & Banerjee, 2021).

  • Photovoltaic Applications : Acenaphtho[1,2-b]quinoxaline has been used as an electronic acceptor subunit for high-performance donor-acceptor photovoltaic copolymers, indicating its potential in solar cell technology (Zhang et al., 2013).

  • Neuroprotection in Cerebral Ischemia : A quinoxaline derivative, NBQX, has shown effectiveness as a neuroprotectant against global ischemia, suggesting potential applications in neurological treatments (Sheardown et al., 1990).

  • Catalyst in Asymmetric Hydrogenation : Quinoxaline derivatives have been explored as catalyst ligands in asymmetric hydrogenation, highlighting their utility in catalytic processes (Imamoto et al., 2012).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The future directions of research on 9-Methylacenaphtho[1,2-b]quinoxaline and its analogues are focused on their potential as anticancer chemotherapeutics . The aim is to develop a set of 9-arylacenaphtho[1,2-b]quinoxaline analogues with the capability of imaging, as well as terminating, cancer cells in the human body .

properties

IUPAC Name

9-methylacenaphthyleno[1,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2/c1-11-8-9-15-16(10-11)21-19-14-7-3-5-12-4-2-6-13(17(12)14)18(19)20-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBHQCJWEFRRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00928210
Record name 9-Methylacenaphtho[1,2-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methylacenaphtho[1,2-b]quinoxaline

CAS RN

13362-59-9
Record name NSC163365
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Methylacenaphtho[1,2-b]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00928210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-METHYLACENAPHTHO(1,2-B)-QUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
KM El‐Shaieb - Journal of the Chinese Chemical Society, 2008 - Wiley Online Library
(Dicyanomethylene)acenaphthene‐2‐one (1) reacts with 1,8‐diaminonaphthalene (2) to yield two products, identified as acenaphtho[1,2‐b]naphtho[1,8‐ef][1,4]diazepine (3) and (Z)‐2‐(…
Number of citations: 5 onlinelibrary.wiley.com
B Karami, S Khodabakhshi - Journal of the Serbian Chemical …, 2011 - doiserbia.nb.rs
Convenient and simple procedures for the synthesis of phenazine and quinoxaline derivatives were developed via a reaction of ophenylenediamines and 1,2-dicarbonyl compounds. In …
Number of citations: 24 doiserbia.nb.rs
M Bashirzadeh, FK Behbahani - European Chemical Bulletin, 2020 - researchgate.net
Quinoxaline derivatives are well known in the pharmaceutical industry and have been shown to have a broad spectrum of biological activities including antibacterial, antiviral, anti-…
Number of citations: 30 www.researchgate.net
A Rashidizadeh, H Ghafuri, HR Esmaili Zand… - ACS …, 2019 - ACS Publications
The physical properties of two-dimensional nanosheet materials make them promising candidates as active materials in the areas of photoelectronics, fuel cells, sensors, water splitting, …
Number of citations: 33 pubs.acs.org
K Niknam, D Saberi, M Mohagheghnejad - Molecules, 2009 - mdpi.com
The reaction of 3-mercaptopropylsilica (MPS) and chlorosulfonic acid in chloroform afforded silica bonded S-sulfonic acid (SBSSA), which was used as a catalyst for the room …
Number of citations: 142 www.mdpi.com
A Zare, A Hasaninejad, A Parhami… - Journal of the Serbian …, 2010 - doiserbia.nb.rs
Quinoxaline derivatives were produced in excellent yields and short reaction times via the condensation of 1,2-diamines with 1,2-diketones in the neutral ionic liquid 1-butyl-3-…
Number of citations: 29 doiserbia.nb.rs
A Hasaninejad, A Zare… - … Chemistry Letters and …, 2010 - Taylor & Francis
An efficient, simple, and green procedure for the synthesis of quinoxaline derivatives is described. The condensation of 1,2-diamines with 1,2-diketones using lithium bromide (LiBr) in H …
Number of citations: 23 www.tandfonline.com
A Gharib, NN Pesyan, LV Fard… - Am. J. Heterocycl …, 2015 - article.ajoch.org
The reaction of Preyssler heteropolyacid, which was used as a catalyst for the room temperature synthesis of quinoxaline derivatives from 1, 2-diamino compounds and 1, 2-dicarbonyl …
Number of citations: 5 article.ajoch.org

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